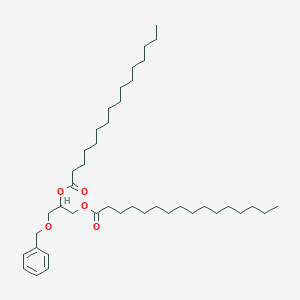

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol is an organic compound with the molecular formula C42H74O5 and a molecular weight of 659.03 g/mol . It is a white solid that is soluble in organic solvents such as chloroform and dimethylformamide . This compound is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with palmitic anhydride to produce the esterified product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: It is used in the study of lipid metabolism and membrane biology.

Medicine: It is used in the development of drug delivery systems and as a model compound in pharmacological studies.

Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.

Mecanismo De Acción

The mechanism of action of 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparación Con Compuestos Similares

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds, such as:

1,2-Dipalmitoyl-rac-glycerol: This compound lacks the benzyl group, which affects its solubility and reactivity.

1,3-Dipalmitoyl-2-oleoyl-sn-glycerol: This compound has an oleoyl group instead of a benzyl group, which affects its physical and chemical properties.

The presence of the benzyl group in this compound makes it unique and influences its behavior in various chemical and biological systems.

Actividad Biológica

1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol (DPBG) is a synthetic glycerol derivative characterized by its unique structure, which includes two palmitoyl fatty acid chains and a benzyl group attached to the glycerol backbone. This compound has garnered attention due to its significant biological activity, particularly in cell signaling, apoptosis induction, and potential therapeutic applications in various diseases.

- Molecular Formula : C₄₂H₇₄O₅

- Molecular Weight : 659.03 g/mol

- Structure : Contains two saturated palmitoyl chains and a benzyl ether, enhancing its lipophilicity and biological interaction potential.

Research indicates that DPBG influences several cellular pathways:

- Apoptosis Regulation : DPBG has been shown to induce apoptosis in various cell types, including normal human lung fibroblasts. This suggests its potential role in cancer therapy and conditions where apoptosis regulation is critical.

- Cell Signaling Modulation : The compound interacts with membrane proteins, potentially altering their functions and affecting signaling pathways related to cell survival and death .

1. Cell Signaling

DPBG's ability to modulate membrane properties allows it to influence protein interactions within cellular environments. Studies have demonstrated its impact on various signaling pathways:

- Influence on Apoptotic Pathways : DPBG has been linked to the activation of apoptotic pathways, suggesting its utility in cancer treatment by promoting programmed cell death.

- Interaction with Membrane Proteins : The compound alters the function of membrane proteins, which can affect cellular responses to external stimuli.

2. Therapeutic Applications

Given its biological activities, DPBG holds potential therapeutic applications:

- Cancer Treatment : By inducing apoptosis in cancer cells, DPBG may serve as a therapeutic agent in oncology.

- Fibrosis Treatment : Its ability to regulate apoptosis may also be beneficial in treating fibrotic diseases where excessive cell survival is detrimental.

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional comparisons between DPBG and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol | Contains oleoyl instead of benzyl | More fluid properties due to unsaturation |

| 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol | Contains linoleoyl instead of benzyl | Increased reactivity due to multiple double bonds |

| 1,2-Dipalmitoyl-3-phosphatidylethanolamine | Contains phosphatidylethanolamine | Involved in cell signaling and membrane dynamics |

The unique combination of saturated fatty acid chains and a benzyl group in DPBG enhances its lipophilicity and biological activity compared to other similar compounds.

Study on Apoptosis Induction

In a study focusing on lung fibroblasts, DPBG was found to significantly increase markers of apoptosis. The experimental setup involved treating cells with varying concentrations of DPBG and assessing cell viability through assays such as MTT and flow cytometry. Results indicated a dose-dependent increase in apoptotic markers, supporting the compound's potential as an anti-cancer agent.

Interaction with Membrane Proteins

Another research effort investigated the interaction of DPBG with specific membrane proteins using fluorescence microscopy and lipid bilayer assays. The findings revealed that DPBG alters the conformation of certain proteins involved in cell signaling pathways, further elucidating its role as a modulator of cellular responses.

Propiedades

IUPAC Name |

(2-hexadecanoyloxy-3-phenylmethoxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-41(43)46-38-40(37-45-36-39-32-28-27-29-33-39)47-42(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,40H,3-26,30-31,34-38H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTQBNLTYMNTFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401070 |

Source

|

| Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69176-47-2 |

Source

|

| Record name | 1,2-Dipalmitoyl-3-O-benzyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.